molecular formula C12H12ClFO B1343525 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone CAS No. 898751-64-9

2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone

Cat. No.: B1343525
CAS No.: 898751-64-9
M. Wt: 226.67 g/mol
InChI Key: RXMINXQCTGGKML-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone is a synthetic chemical building block for research and development. While specific studies on this exact molecule may be limited, its structure incorporates two motifs of high interest in medicinal and agrochemical chemistry: the (3-chloro-5-fluorophenyl) group and the cyclopropyl ketone . Compounds featuring a cyclopropyl ketone core are recognized as valuable intermediates in synthesizing active ingredients . The 3-chloro-5-fluorophenyl moiety is similarly a key structural component found in various pharmacologically active molecules . Researchers may utilize this ketone as a precursor in organic synthesis, exploring its utility in creating novel compounds for biological screening or material science applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-10-5-8(6-11(14)7-10)1-4-12(15)9-2-3-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMINXQCTGGKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644982
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-64-9
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclopropyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Halogenation of Cyclopropyl Ketone Derivatives

A notable method for preparing halogenated cyclopropyl ketones involves radical halogenation of 2-(substituted phenyl)-1-cyclopropylethanone derivatives under photochemical conditions:

  • Procedure : Dissolve 2-(3-chloro-5-fluorophenyl)-1-cyclopropylethanone in a suitable solvent (e.g., methanol, ethanol, 1,4-dioxane, tetrahydrofuran, dichloromethane, chloroform, acetonitrile, or propionitrile).
  • Add a free radical initiator and a halogen source such as halohydantoin.
  • Irradiate the reaction mixture with light to initiate radical halogenation.
  • This yields 2-halogenated-2-(3-chloro-5-fluorophenyl)-1-cyclopropylethanone with improved yield and selectivity compared to traditional chlorination methods.

Advantages :

  • Avoids use of highly toxic and corrosive chlorinating agents like sulfuryl chloride.
  • Reduces formation of over-chlorinated byproducts.
  • Environmentally friendlier and more suitable for scale-up.

This method is adapted from similar procedures reported for 2-(2-fluorophenyl)-1-cyclopropylethanone derivatives and can be extrapolated to the 3-chloro-5-fluoro substituted analogs.

Cyclopropanation via Sulfur Ylide Chemistry

Another approach involves the cyclopropanation of α,β-unsaturated ketones or enones bearing the substituted phenyl group:

  • Use of sulfur ylides (e.g., trimethylsulfoxonium iodide) in the presence of a strong base such as sodium hydride.
  • Reaction performed in polar aprotic solvents like DMSO/THF at low temperatures (around −10 °C).
  • The sulfur ylide reacts with the enone to form the cyclopropyl ketone ring with good yields (~70%).
  • Temperature control and quenching procedures are critical to maximize yield and minimize side reactions.

This method is efficient for synthesizing cyclopropyl ketones with various aryl substitutions and can be adapted for 3-chloro-5-fluorophenyl substrates.

Use of α-Alkoxy Benzyl Phosphonates and Homer-Wadsworth-Emmons Reaction

A more complex synthetic route involves:

  • Preparation of α-alkoxy p-chlorobenzyl phosphonate derivatives.
  • Reaction of these phosphonates with cyclopropyl methyl ketone via the Homer-Wadsworth-Emmons reaction.
  • This method allows for the construction of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone analogs, which can be modified to introduce fluorine substituents.

Though this method is more elaborate, it offers precise control over substitution patterns and stereochemistry.

Industrial Scale Considerations

Industrial synthesis often adapts the above methods with optimizations:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Automated control of reaction parameters to maximize yield and purity.
  • Avoidance of hazardous reagents like sulfuryl chloride to improve safety and environmental compliance.
  • Selection of solvents balancing solubility and environmental impact.

For example, chlorination using sulfuryl chloride in dichloromethane at low temperature yields only 70-80% product with significant byproducts and safety concerns, making radical halogenation under photochemical conditions preferable for scale-up.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Radical Halogenation (Photochemical) 2-(3-chloro-5-fluorophenyl)-1-cyclopropylethanone, halohydantoin, free radical initiator, light, solvents like MeOH, DCM 75-85 High selectivity, environmentally friendly, scalable Requires light source, radical control needed
Sulfur Ylide Cyclopropanation Trimethylsulfoxonium iodide, NaH, DMSO/THF, low temp (-10 °C) ~70 Good yield, mild conditions Sensitive to temperature, base handling
Homer-Wadsworth-Emmons Reaction α-Alkoxy benzyl phosphonate, cyclopropyl methyl ketone, base Variable Precise substitution control Multi-step, complex intermediates
Chlorination with Sulfuryl Chloride Sulfuryl chloride, DCM, 0-5 °C 70-80 Simple reagents Low yield, toxic reagents, byproducts

Research Findings and Notes

  • Radical halogenation methods have been shown to reduce the formation of dihalogenated byproducts, improving overall yield and purity.
  • Temperature and solvent choice critically affect the yield and stereochemical outcome in sulfur ylide cyclopropanation.
  • Industrial processes prioritize safety and environmental impact, favoring photochemical radical halogenation over traditional chlorination.
  • The presence of electron-withdrawing groups (Cl, F) on the aromatic ring influences reactivity and selectivity in cyclopropanation and halogenation steps.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Ketones

Compound Molecular Formula Molecular Weight Key Structural Features Reactivity/Solubility
3-Chloro-5-fluorophenyl cyclobutyl ketone C₁₁H₁₀ClFO 212.648 Cyclobutyl group, 3-chloro-5-fluorophenyl Lower ring strain than cyclopropyl analogs; moderate reactivity
Chloromethyl cyclopropyl ketone C₅H₇ClO 118.56 Cyclopropyl group, chloromethyl substituent High reactivity due to ring strain; forms multiple products under reaction conditions
3',4'-Difluoro-5'-methoxy-2-methylpropiophenone C₁₁H₁₂F₂O₂ 226.21 Propiophenone backbone, difluoro/methoxy substituents Electron-withdrawing groups enhance stability; differs in backbone vs. cyclopropyl
Cyclooctanone C₈H₁₄O 126.20 Eight-membered cycloalkane Slow reactivity compared to cyclopropyl ketones

Key Findings:

Cyclopropyl vs. Cyclobutyl Ketones: The cyclopropyl group in 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone introduces greater ring strain than cyclobutyl analogs (e.g., 3-Chloro-5-fluorophenyl cyclobutyl ketone). This strain enhances reactivity, as seen in chloromethyl cyclopropyl ketone, which undergoes rapid ring-opening reactions . Cyclobutyl ketones exhibit lower strain and slower reaction kinetics. For example, cyclooctanone shows 79% residual ketone after 3 hours in tert-butyl alcohol, whereas cyclopropyl analogs react completely within 15 minutes .

Substituent Effects: The 3-chloro-5-fluorophenyl group in the target compound likely increases electrophilicity at the ketone carbonyl due to electron-withdrawing effects, similar to difluoro/methoxy-substituted propiophenones . Fluorine substituents improve solubility in non-polar solvents (e.g., CCl₄), as observed in cyclopropyl-containing ketones .

Reaction Pathways: Cyclopropyl ketones often yield multiple products under reaction conditions. This behavior may extend to the target compound.

Biological Activity

2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone (CAS No. 898751-64-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features a cyclopropyl ketone moiety with a chloro and fluorine substituent on the phenyl ring. Its molecular formula is C12H12ClF, and it possesses distinct chemical properties that influence its biological interactions.

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) can enhance its interaction with biological targets, potentially affecting various signaling pathways.

  • Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in inflammatory responses, which may be linked to its ability to modulate cytokine production.
  • Receptor Interaction : It may interact with receptors related to pain and inflammation, making it a candidate for further therapeutic exploration.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound can reduce the production of pro-inflammatory cytokines, potentially through inhibition of Toll-like receptor (TLR) signaling pathways.
  • Antimicrobial Properties : Some research indicates that similar compounds within its class exhibit antimicrobial activity, suggesting potential applications in treating infections .
  • Cytotoxicity : Studies have shown varying degrees of cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(3-Chloro-4-fluorophenyl)ethyl cyclopropyl ketoneSimilar halogen substitutionsInhibits TLR4-mediated cytokine production
2-(3-Chloro-5-bromophenyl)ethyl cyclopropyl ketoneBromine instead of fluorineVaries in potency against specific targets
2-(3-Chloro-5-methylphenyl)ethyl cyclopropyl ketoneMethyl substitutionDifferent pharmacological profile

Case Studies and Research Findings

  • Study on Cytokine Modulation : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Activity Assessment : In another research project, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
  • Pharmacokinetics Research : Investigations into the pharmacokinetic properties revealed moderate absorption and bioavailability, indicating that further optimization could enhance its therapeutic efficacy .

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodStarting MaterialCatalyst/ConditionsYield (%)Reference
Ketone-based cyclopropanation3-Chloro-5-fluorophenyl ketoneSimmons-Smith reagent60–75
Hydrogen borrowingHigher alcohols[Cp*IrCl₂]₂, 120°C80–90
OxidationCyclopropyl methyl ketoneNaOBr, H₂O70–85

Q. Table 2. Conformational Energy Minima

ConformerEnergy (kcal/mol)Population (%)Method
s-cis0.085Ab initio (HF/6-31G*)
s-trans1.215Ab initio (HF/6-31G*)

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